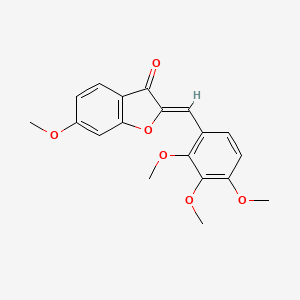

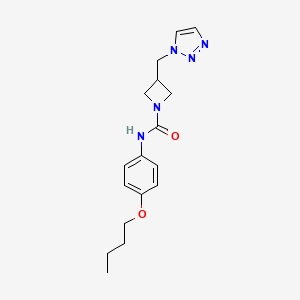

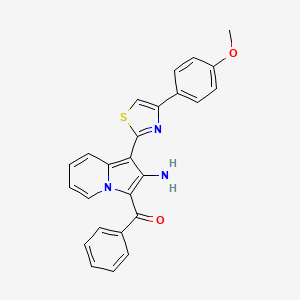

![molecular formula C6H10ClN3O B2602038 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 1779133-54-8](/img/structure/B2602038.png)

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O . It is a compound of interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound and related compounds has been reported in the literature. Lipophilic ligand efficiency was used as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo [5,1- b ] [1,3]oxazinesulfonylureas .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational tools. The InChI string for this compound is InChI=1S/C6H9N3O.ClH/c7-5-3-9-6 (10-4-5)1-2-8-9;/h1-2,5H,3-4,7H2;1H .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 175.0512396 g/mol .科学的研究の応用

Synthesis and Chemical Properties

Regiocontrolled Synthesis : Lindsay-Scott and Rivlin-Derrick (2019) demonstrated a method for synthesizing 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, a related compound, from commercially available pyrazoles. This method involves the regiocontrolled construction of pyrazole-5-aldehydes, yielding fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).

Efficient Synthesis Methodology : Abonía et al. (2010) provided an efficient three-step procedure for synthesizing 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This synthesis involved the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through intramolecular etherification (Abonía et al., 2010).

Conversion into Spirobenzoxazoles : Kurasawa et al. (1988) studied the transformation of 1,5-benzoxazepines into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines. This work provides insight into the chemical behavior of related pyrazolo compounds under specific conditions (Kurasawa et al., 1988).

Pharmacological Applications

Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including a compound similar to 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine, and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds showed significant inhibitory activity (Abdellatif et al., 2014).

PDE-4B Inhibition for Disease Treatment : A paper by Abdel-Magid (2017) discusses the invention of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as selective inhibitors of Phosphodiesterase 4B (PDE-4B). These compounds may be useful for treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).

Safety and Hazards

将来の方向性

The future directions for research on 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. More detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also provide valuable insights .

特性

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDOTHFEYSNGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)N)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

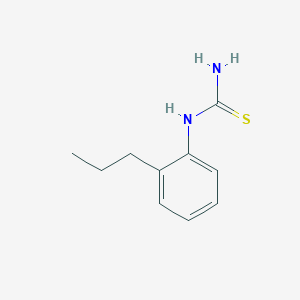

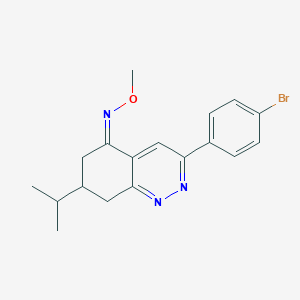

![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)

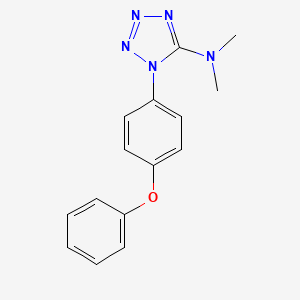

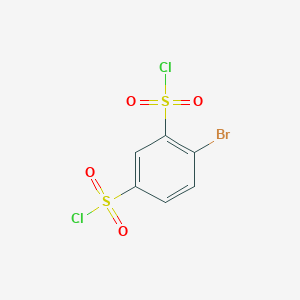

![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)

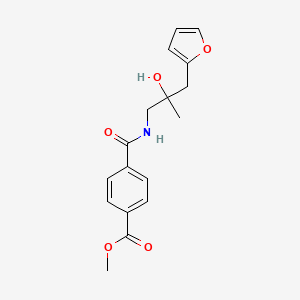

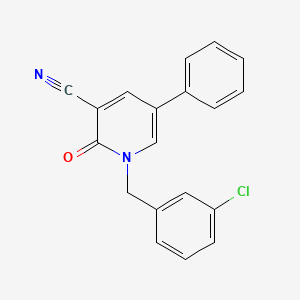

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)

![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)